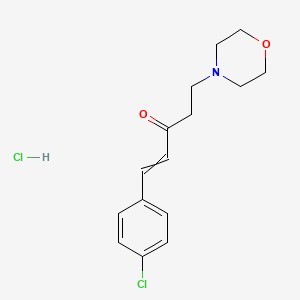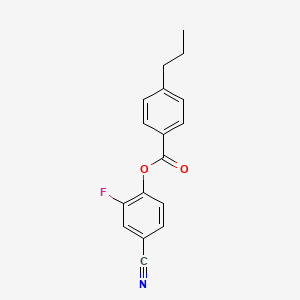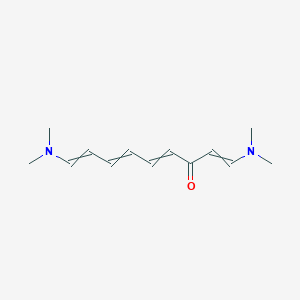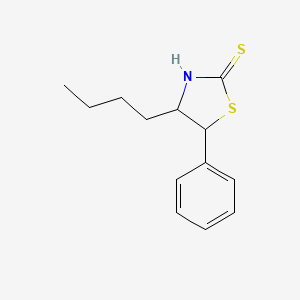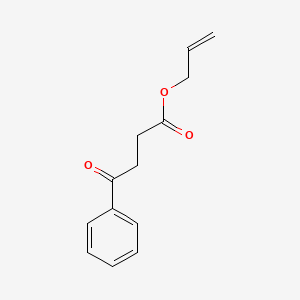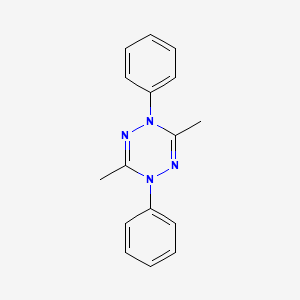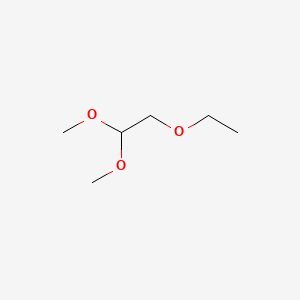
2-Ethoxy-1,1-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,1-dimethoxyethane is an organic compound belonging to the class of ethers. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,1-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and methyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide. This method is efficient and produces the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides when exposed to air.
Reduction: It can participate in reduction reactions, especially in the presence of metal catalysts.
Substitution: It can undergo substitution reactions with strong acids and Lewis acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize this compound to form peroxides.
Reducing Agents: Metal catalysts such as palladium can facilitate reduction reactions.
Acids: Strong acids and Lewis acids can induce substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides.
Reduction: Formation of simpler ethers or alcohols.
Substitution: Formation of various substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,1-dimethoxyethane is widely used in scientific research due to its versatility:
Chemistry: It is used as a solvent in Grignard reactions, Suzuki reactions, and Stille couplings.
Biology: It is used in the preparation of biological samples and as a solvent in various biochemical reactions.
Medicine: It is used in pharmaceutical synthesis and as a solvent for drug formulation.
Industry: It is used as a solvent for electrolytes in lithium batteries, polysilicones, and polysaccharides.
Wirkmechanismus
2-Ethoxy-1,1-dimethoxyethane acts as a solvent and a reagent in various chemical reactions. It can coordinate with metal cations, acting as a bidentate ligand. This property makes it useful in organometallic chemistry and catalysis. It can also form complexes with various metal ions, facilitating reactions such as Grignard reactions and hydride reductions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxyethane:
Dimethoxymethane: A related compound with two methoxy groups attached to a methane backbone.
Diethylene glycol dimethyl ether: A compound with two ethylene glycol units and two methoxy groups.
Uniqueness
2-Ethoxy-1,1-dimethoxyethane is unique due to its specific structure, which includes an ethoxy group and two methoxy groups. This structure imparts unique solubility and reactivity properties, making it suitable for specific applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
85168-86-1 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-ethoxy-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MLRHIIWKFRKPJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


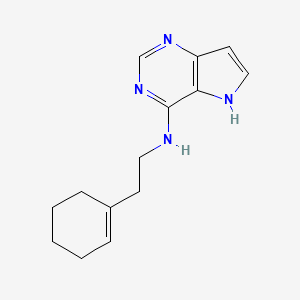
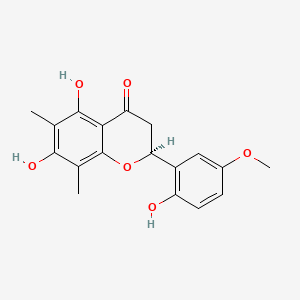
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
